Spectroscopic Profile of 1-Ethynylisoquinoline: A Technical Guide
Spectroscopic Profile of 1-Ethynylisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Ethynylisoquinoline is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the rigid, planar structure of the isoquinoline core combined with the reactive handle of a terminal alkyne. This guide provides a detailed overview of the expected spectroscopic data for 1-ethynylisoquinoline, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data presented herein is a composite of established values for the isoquinoline scaffold and terminal alkynes, providing a robust predictive profile in the absence of a complete, published experimental dataset for this specific molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-ethynylisoquinoline, based on the known values for the isoquinoline ring and the electronic effects of the ethynyl substituent.[1][2][3][4][5][6][7][8]
Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Ethynylisoquinoline
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-alkyne | 2.5 - 3.5 | Singlet (s) | N/A |
| H-3 | 7.5 - 7.7 | Doublet (d) | 5-6 |
| H-4 | 8.4 - 8.6 | Doublet (d) | 5-6 |
| H-5 | 7.7 - 7.9 | Doublet (d) | 7-9 |
| H-6 | 7.5 - 7.7 | Triplet (t) | 7-8 |
| H-7 | 7.6 - 7.8 | Triplet (t) | 7-8 |
| H-8 | 8.0 - 8.2 | Doublet (d) | 7-9 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Ethynylisoquinoline
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-alkyne (C≡CH) | 75 - 85 |
| C-alkyne (C≡CH) | 80 - 90 |
| C-1 | 140 - 145 |
| C-3 | 120 - 122 |
| C-4 | 135 - 137 |
| C-4a | 128 - 130 |
| C-5 | 127 - 129 |
| C-6 | 126 - 128 |
| C-7 | 130 - 132 |
| C-8 | 127 - 129 |
| C-8a | 135 - 137 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 1-ethynylisoquinoline, the key characteristic absorptions are from the terminal alkyne and the aromatic isoquinoline ring.[9][10][11][12][13][14][15][16]
Table 3: Predicted IR Spectroscopic Data for 1-Ethynylisoquinoline
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H Stretch | 3330 - 3270 | Strong, Sharp |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Terminal Alkyne | C≡C Stretch | 2260 - 2100 | Weak to Medium |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Strong |
| Aromatic C-H | C-H Bend (out-of-plane) | 900 - 675 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 1-ethynylisoquinoline is expected to be similar to that of isoquinoline, with potential shifts due to the extended conjugation provided by the ethynyl group.[17][18][19][20]
Table 4: Predicted UV-Vis Spectroscopic Data for 1-Ethynylisoquinoline in a Non-polar Solvent (e.g., Hexane)
| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| π → π | ~220 | > 25,000 |
| π → π | ~270 | ~ 3,000 - 5,000 |
| π → π* | ~320 | ~ 2,000 - 4,000 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like 1-ethynylisoquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy[21][22][23][24][25]
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Sample Preparation: Dissolve approximately 5-10 mg of 1-ethynylisoquinoline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition:
-
Acquire a proton spectrum with a spectral width of approximately -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum with a spectral width of approximately 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy[26][27][28][29][30]
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of solid 1-ethynylisoquinoline onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Spectrum Acquisition:
-
Record a background spectrum of the empty ATR crystal or a blank KBr pellet.
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Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy[31][32][33][34][35]
-
Sample Preparation:
-
Prepare a stock solution of 1-ethynylisoquinoline of a known concentration in a UV-grade solvent (e.g., ethanol, hexane).
-
Perform serial dilutions to obtain a solution with an absorbance reading in the optimal range (typically 0.1 - 1.0 AU).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Spectrum Acquisition:
-
Fill two quartz cuvettes with the pure solvent. Use one as the reference (blank) to zero the instrument.
-
Replace the solvent in the sample cuvette with the solution of 1-ethynylisoquinoline.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
The resulting spectrum is a plot of absorbance versus wavelength.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]
- 4. Isoquinoline(119-65-3) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. researchgate.net [researchgate.net]
- 18. Isoquinoline [webbook.nist.gov]
- 19. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09725A [pubs.rsc.org]
